2-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide is a complex organic compound that features a benzodioxole moiety and a hexahydrocinnolinone structure
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of Hexahydrocinnolinone: This involves the cyclization of appropriate precursors under controlled conditions.
Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the hexahydrocinnolinone derivative using acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the hexahydrocinnolinone moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving electrophiles like halogens or nitro groups.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the hexahydrocinnolinone structure can modulate biological pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yl)ethanamine
- 2-(benzo[d][1,3]dioxol-5-yl)acetic acid
- 2-(benzo[d][1,3]dioxol-5-yl)indolizine
Uniqueness
2-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide is unique due to its combination of a benzodioxole ring and a hexahydrocinnolinone structure. This unique combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-16(6-10-1-4-14-15(5-10)24-9-23-14)18-12-2-3-13-11(7-12)8-17(22)20-19-13/h1,4-5,8,12H,2-3,6-7,9H2,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWDGCJSLKRXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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